molecular formula C5H2BrN3 B595321 2-Bromopyrimidine-5-carbonitrile CAS No. 1209458-08-1

2-Bromopyrimidine-5-carbonitrile

Cat. No. B595321
M. Wt: 183.996
InChI Key: VTRPEZYOLUMRTH-UHFFFAOYSA-N
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Description

2-Bromopyrimidine-5-carbonitrile is a chemical compound with the empirical formula C5H2BrN3 and a molecular weight of 183.99 . It is a solid substance and is used as a pharmaceutical intermediate .


Synthesis Analysis

The synthesis of 2-Bromopyrimidine-5-carbonitrile can be achieved by reacting 5-bromo-2-chloropyrimidine with potassium nitride . Other methods of synthesis may involve microwave-assisted aminocarbonylation at C-2 with palladium and Mo (CO) 6 .


Molecular Structure Analysis

The molecular structure of 2-Bromopyrimidine-5-carbonitrile is represented by the SMILES string Brc1cnc (nc1)C#N . The InChI key for this compound is VPQICCOHFSGBMA-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-Bromopyrimidine-5-carbonitrile is a solid substance . It has a molecular weight of 183.99 and a predicted density of 1.86±0.1 g/cm3 . It is slightly soluble in water and should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

  • Insecticidal Activity : Research on pyrrole derivatives, such as 2-aryl-4-bromo-5-trifluoromethylpyrrole-3-carbonitriles, has indicated their potential as new classes of insect control agents (Kuhn et al., 1994).

  • Catalysis in Organic Synthesis : Chitosan, with active –NH2 and –OH groups, has been utilized as an efficient catalyst for synthesizing 2-aminopyrimidine-5-carbonitrile derivatives, indicating an environmentally friendly pathway for constructing these derivatives (Siddiqui et al., 2014).

  • Antibacterial Properties : Cyanopyridine derivatives synthesized from 2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile have been evaluated for antimicrobial activity against various bacteria, demonstrating significant potential in this area (Bogdanowicz et al., 2013).

  • Synthesis of Novel Organic Compounds : Studies have shown efficient protocols for synthesizing novel pyrimidine-5-carbonitrile derivatives, which could have applications in various fields of organic chemistry (Aryan et al., 2015).

  • Molecular Composition and Drug Interactions : Computational studies of 5-bromo-3-nitropyridine-2-carbonitrile have explored its molecular structure, reactivity, and potential as a drug inhibitor, suggesting its relevance in pharmaceutical research (Arulaabaranam et al., 2021).

  • Antimicrobial Activity of Derivatives : The synthesis of various pyrimidine derivatives and their testing for biological activities show promise for developing new antimicrobial agents (Youssef et al., 2018).

Safety And Hazards

2-Bromopyrimidine-5-carbonitrile is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and ensuring adequate ventilation .

Future Directions

A series of cyanopyrimidine hybrids, including 2-Bromopyrimidine-5-carbonitrile, has been synthesized and evaluated for their in vitro cytotoxic activities against several human tumor cell lines . Some of these compounds have shown promising results, indicating potential future directions in cancer research .

properties

IUPAC Name

2-bromopyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrN3/c6-5-8-2-4(1-7)3-9-5/h2-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTRPEZYOLUMRTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromopyrimidine-5-carbonitrile

CAS RN

1209458-08-1
Record name 2-Bromopyrimidine-5-carbonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
3
Citations
L Figueroa-Valverde, F Díaz-Cedillo… - Drug …, 2023 - thieme-connect.com
Background Some studies indicate that the angiogenesis process is related to vascular endothelial growth factor, which can interact with endothelial cell surface receptors (VEGF-R1, …
Number of citations: 4 www.thieme-connect.com
D Monaldi, D Rotili, J Lancelot, M Marek… - Journal of Medicinal …, 2019 - ACS Publications
The only drug currently available for treatment of the neglected disease Schistosomiasis is Praziquantel, and the possible emergence of resistance makes research on novel therapeutic …
Number of citations: 26 pubs.acs.org
DA Lopez - 2016 - rc.library.uta.edu
Current bacterial chemotherapy faces an overwhelming reduction in efficacy due to an increase in bacterial resistance; resulting in a higher clinical demand for novel therapeutics and …
Number of citations: 0 rc.library.uta.edu

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